molecular formula C11H17BrClN5 B3078082 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1049752-43-3

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3078082
CAS No.: 1049752-43-3
M. Wt: 334.64 g/mol
InChI Key: ZEBQDFZKUMGQII-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with α-bromo ketones . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes has been reported to provide pyrazoles . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . For instance, the structure of some hydrazine-coupled pyrazoles was verified using these techniques .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For instance, N-isocyanoiminotriphenylphosphorane, used in the synthesis of pyrazoles, is a stable, safe, easy-to-handle, and odorless solid isocyanide .

Scientific Research Applications

Synthesis and Characterization

A study by Al-Smaisim (2012) focused on the synthesis and characterization of 3,5-dimethyl-1H-pyrazole derivatives, which are structurally related to the compound . These derivatives were incorporated into different nitrogen and sulfur-containing heterocyclic structures, demonstrating the compound's utility in synthesizing diverse molecular frameworks with potential biological activities (Al-Smaisim, 2012).

Corrosion Inhibition

A 2011 study by Cissé et al. investigated pyridin-pyrazol derivatives, similar to the compound , for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated the compound's potential application in industrial processes involving metal corrosion control (Cissé et al., 2011).

Antimicrobial Activity

Thadhaney et al. (2011) conducted research on the synthesis and biological evaluation of ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles. These compounds, related to the query compound, were tested for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Thadhaney et al., 2011).

Cancer Research

In the realm of cancer research, Kodadi et al. (2007) studied two new tridentate bipyrazolic compounds for their cytotoxic properties against tumor cell lines. This research highlights the compound's relevance in the development of potential chemotherapeutic agents (Kodadi et al., 2007).

Oxidation Reactions

Baumstark and Chrisope (1981) explored the use of a 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole compound in the oxidation of amines and sulfides. This study showcases the potential application of related compounds in organic synthesis, particularly in oxidation reactions (Baumstark & Chrisope, 1981).

Coordination Chemistry

Research by Hadda et al. (2007) on cobalt(II) and copper(II) complexes with pyrazole derivatives illustrates the compound's application in coordination chemistry, particularly in the selective coordination of metal ions (Hadda et al., 2007).

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can be determined by their specific structures and properties. For instance, some compounds may have hazard statements such as H302-H315-H319-H335 .

Properties

IUPAC Name

1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN5.ClH/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17;/h5,13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBQDFZKUMGQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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